4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide

Description

4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a sulfonylated semicarbazide derivative characterized by:

- Core structure: A semicarbazide backbone (NH₂–NH–C(=O)–NH₂) modified with a 2,4,5-trichlorophenylsulfonyl group at position 1 and a 2-nitro-4-methoxyphenyl group at position 4.

- Key substituents: Electron-withdrawing groups: The nitro (–NO₂) and trichlorophenylsulfonyl (–SO₂–C₆H₂Cl₃) groups enhance electrophilic reactivity and stability. Electron-donating group: The methoxy (–OCH₃) at the para position introduces steric and electronic effects.

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N4O6S/c1-27-7-2-3-11(12(4-7)21(23)24)18-14(22)19-20-28(25,26)13-6-9(16)8(15)5-10(13)17/h2-6,20H,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMRPVDCPYJLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a semicarbazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

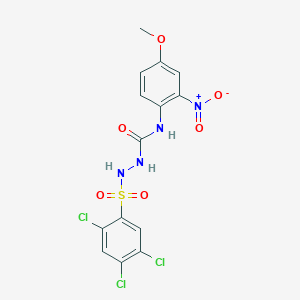

The chemical structure of the compound can be represented as follows:

This structure features a nitro group and a methoxy group on one phenyl ring, while the other ring is substituted with a sulfonyl group attached to a trichlorophenyl moiety. These functional groups are crucial for the biological activity exhibited by the compound.

Anticonvulsant Activity

Research indicates that semicarbazones can exhibit anticonvulsant properties. A study evaluating various substituted semicarbazones found that those with an aryl group near the semicarbazone moiety showed significant anticonvulsant activity when tested in animal models. The presence of nitro and methoxy substituents may enhance the efficacy of this compound in modulating neuronal excitability .

Antitumor Activity

Antitumor properties have also been investigated in related compounds. A dose-dependent antitumor activity was observed in several derivatives of semicarbazones, suggesting that structural modifications can lead to enhanced anticancer effects. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in cancer cell lines .

The mechanisms through which this compound exerts its biological effects are likely multifactorial:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for tumor growth.

- Modulation of Neurotransmitter Systems : The presence of nitro and methoxy groups may influence neurotransmitter receptors, thereby affecting neuronal signaling pathways associated with seizure activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Significant seizure protection | |

| Antitumor | Dose-dependent tumor inhibition | |

| Neurotoxicity | Low neurotoxicity at certain doses |

Case Study: Anticonvulsant Screening

In a controlled study involving various semicarbazones, including derivatives similar to our compound, it was found that certain modifications led to improved anticonvulsant efficacy without significant neurotoxicity. For instance, compounds were administered intraperitoneally at varying doses (30 mg/kg to 300 mg/kg), with notable protective effects against induced seizures observed at lower doses .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide fragments have shown promising results in inhibiting the growth of colon, breast, and cervical cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making such compounds valuable in cancer therapy research .

Case Study:

A study on a related sulfonamide derivative demonstrated its efficacy against human cancer cell lines, leading to the development of new molecular hybrids designed to enhance anticancer activity. These compounds were synthesized and evaluated for their cytotoxic properties using quantitative structure-activity relationship (QSAR) models .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes relevant to diseases such as diabetes and Alzheimer's disease. Research has focused on synthesizing sulfonamide derivatives that exhibit inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. Such inhibitors can be crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | α-Glucosidase | 12 | |

| Compound B | Acetylcholinesterase | 15 |

Synthesis of Novel Derivatives

The synthesis of derivatives based on the core structure of 4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide has been explored extensively. Researchers are investigating modifications to enhance solubility and bioavailability while maintaining or improving biological activity .

Case Study:

A recent investigation into the synthesis of new sulfonamide derivatives involved modifying the semicarbazide framework to create compounds with improved therapeutic profiles. The resulting molecules were screened for their potential as enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Influence: The semicarbazide core (C=O) in the target compound and p-toluenesulfonyl semicarbazide contrasts with the thiosemicarbazide (C=S) in , which reduces hydrogen-bonding capacity but increases lipophilicity. The 2-nitro-4-methoxyphenyl group in the target compound introduces intramolecular electronic effects (electron-withdrawing nitro vs.

Substituent Effects :

- The 2,4,5-trichlorophenylsulfonyl group in the target compound and increases molecular weight and steric hindrance compared to p-toluenesulfonyl derivatives , likely reducing solubility in polar solvents.

- Nitro positioning : The ortho-nitro group in the target compound may sterically hinder interactions compared to para-nitro analogs , affecting binding in biological systems.

Spectral Distinctions :

- IR Spectroscopy : The absence of ν(S–H) (~2500–2600 cm⁻¹) in triazole-thiones and semicarbazides confirms tautomeric stability.

- NMR : Aromatic proton shifts in the target compound (δ ~6–8 ppm) would differ from fluorinated analogs (e.g., δ(CF) ~110–120 ppm in ).

Synthetic Pathways :

- The target compound likely follows a route similar to and , involving hydrazide intermediates (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides) reacting with isothiocyanates or sulfonyl chlorides.

Research Findings and Implications

- Thermal Stability : Analogous nitro-sulfonyl compounds (e.g., ) exhibit decomposition temperatures >200°C, suggesting the target compound may have comparable stability due to strong electron-withdrawing groups.

- Biological Activity : Sulfonylated semicarbazides and thiosemicarbazides are explored for antimicrobial and anticancer properties . The trichlorophenylsulfonyl group may enhance membrane penetration.

- Acidity: The methoxy group in the target compound could mitigate acidity compared to non-alkoxylated derivatives (e.g., 4,5-dinitroimidazole in with pH 3.74 vs. methylated analogs at pH 6.77).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, and how can purity be ensured?

- Methodological Answer : The compound’s synthesis likely involves sulfonylation of a semicarbazide intermediate. A three-step approach is recommended:

Sulfonylation : React 2,4,5-trichlorobenzenesulfonyl chloride with a pre-synthesized semicarbazide derivative under anhydrous conditions (e.g., DCM, pyridine catalyst) .

Nitro-Methoxy Substitution : Introduce the 2-nitro-4-methoxyphenyl group via nucleophilic aromatic substitution, requiring controlled temperature (0–5°C) to avoid side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a multi-spectroscopic approach:

- NMR : - and -NMR (DMSO-d) to confirm substituent positions and sulfonyl group integration.

- IR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm, nitro N=O at 1520 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystallizable .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data arising from isomerism or impurities?

- Methodological Answer : Discrepancies in NMR or IR spectra may stem from:

- Isomerism : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers or rotational conformers.

- Impurities : Cross-validate with TLC (silica gel, UV/iodine visualization) and HPLC-MS to detect trace byproducts. For unresolved cases, computational modeling (DFT-based IR/NMR simulations) can align theoretical and experimental data .

Q. How can the compound’s reactivity with transition metals be systematically studied for coordination chemistry applications?

- Methodological Answer : Design metal-complexation experiments:

Screening : React the compound with Mn, Fe, Cu salts in ethanol/water (1:1) at 60°C for 4 hours.

Analysis : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands.

Stability Assessment : Perform cyclic voltammetry to evaluate redox behavior of complexes. Reference analogous thiosemicarbazide-metal studies for comparative insights .

Q. What computational methods predict the compound’s biological or catalytic activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., fungal CYP51 for antifungal activity predictions) to identify binding affinities.

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Inconsistent bioactivity data may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antifungal activity using CLSI guidelines).

- Solubility Issues : Pre-dissolve the compound in DMSO (≤1% v/v) to ensure uniform distribution in aqueous media.

- Metabolite Interference : Perform LC-MS/MS to detect degradation products during assays .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying pH and temperature?

- Methodological Answer :

- pH Stability : Prepare buffers (pH 2–12), incubate compound at 37°C for 24 hours, and quantify degradation via UV absorbance at λ. Include ascorbic acid (1 mM) as an antioxidant control .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures. Compare with accelerated stability chambers (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.